molecular formula C21H25N3O6S B10911173 2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)valinate

2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)valinate

Cat. No.: B10911173
M. Wt: 447.5 g/mol
InChI Key: BZHIEPPDVVNOFC-UHFFFAOYSA-N
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Description

ETHYL 2-[(2-{[2-(BENZOYLAMINO)-3-METHYLBUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-{[2-(BENZOYLAMINO)-3-METHYLBUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzoylamino and methylbutanoyl groups. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-{[2-(BENZOYLAMINO)-3-METHYLBUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

ETHYL 2-[(2-{[2-(BENZOYLAMINO)-3-METHYLBUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-{[2-(BENZOYLAMINO)-3-METHYLBUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-(BENZOYLAMINO)-2-{[1-(BENZOYLAMINO)-2,2,2-TRICHLOROETHYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE
  • ETHYL 2-(BENZOYLAMINO)BENZOATE

Uniqueness

ETHYL 2-[(2-{[2-(BENZOYLAMINO)-3-METHYLBUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of thiazole and benzoylamino groups makes it particularly versatile for various applications .

Biological Activity

The compound 2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)valinate (CAS No. 354547-55-0) is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and any relevant case studies or research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H14N2O5SC_{11}H_{14}N_{2}O_{5}S, with a molecular weight of approximately 286.3 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study 1 : A related thiazole derivative demonstrated dose-dependent inhibition of cell proliferation in PC-3 (prostate cancer) and MCF-7 (breast cancer) cell lines. The study indicated that these compounds could effectively repress key signaling pathways involved in tumor growth, such as the phosphoinositide 3-kinase/Akt/mTOR pathway .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research has shown that certain thiazole-based compounds exhibit activity against a range of bacterial strains.

  • Case Study 2 : A study reported that thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis .

The biological activities of thiazole derivatives, including our compound of interest, can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Thiazoles can inhibit enzymes involved in critical metabolic pathways in cancer cells.
  • Induction of Apoptosis : Many thiazole derivatives trigger apoptotic pathways by activating caspases and other pro-apoptotic factors.
  • Cell Cycle Arrest : These compounds can cause cell cycle arrest at various phases, preventing cancer cell proliferation.

Research Findings

Study ReferenceBiological ActivityKey Findings
AnticancerInduced apoptosis in PC-3 and MCF-7 cells; inhibited Akt/mTOR signaling
AntimicrobialSignificant activity against multiple bacterial strains; disrupted cell wall synthesis

Properties

Molecular Formula

C21H25N3O6S

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-benzamido-3-methylbutanoyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H25N3O6S/c1-5-29-20(28)17-13(4)22-21(31-17)23-15(25)11-30-19(27)16(12(2)3)24-18(26)14-9-7-6-8-10-14/h6-10,12,16H,5,11H2,1-4H3,(H,24,26)(H,22,23,25)

InChI Key

BZHIEPPDVVNOFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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